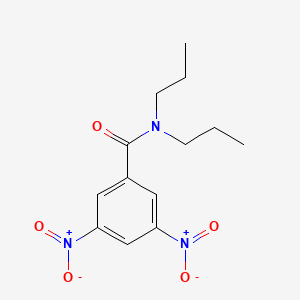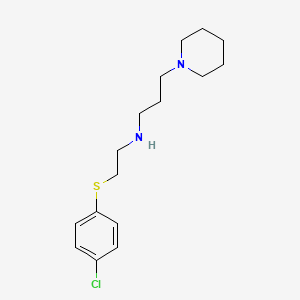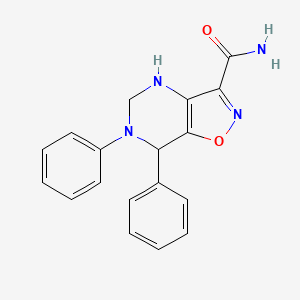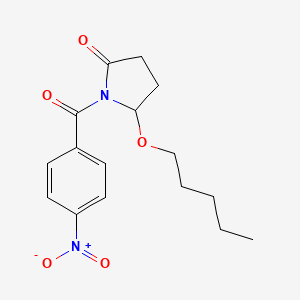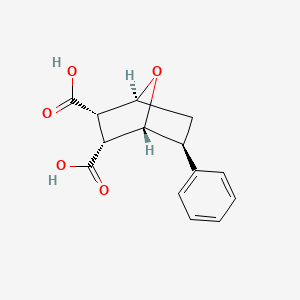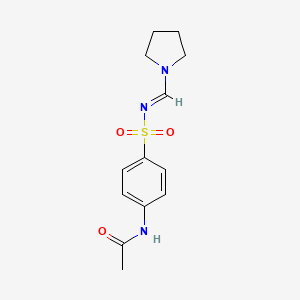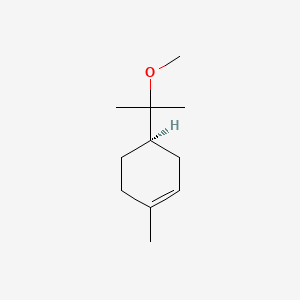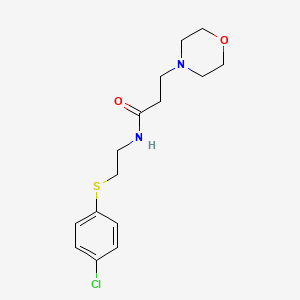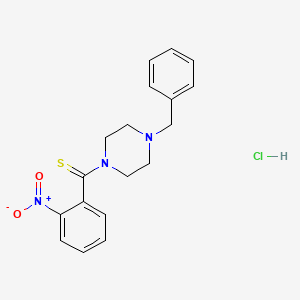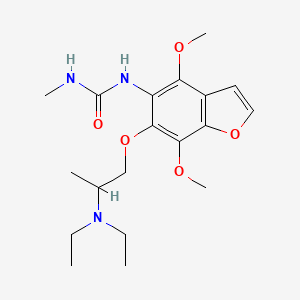
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with methoxy groups and a diethylamino propoxy side chain, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a simpler amine.
Aplicaciones Científicas De Investigación
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4’,7-Dimethoxy-5-Hydroxyflavone: Known for its inhibitory effects on carbohydrate metabolism enzymes.
1-[4,7-Dimethoxy-6-[2-(diethylamino)propoxy]benzofuran-5-yl]-3-methylurea: Shares a similar structure but with different functional groups.
Uniqueness
N-(4,7-Dimethoxy-6-(2-(diethylamino)propoxy)-5-benzofuranyl)-N’-methylurea is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
102433-23-8 |
|---|---|
Fórmula molecular |
C19H29N3O5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
1-[6-[2-(diethylamino)propoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H29N3O5/c1-7-22(8-2)12(3)11-27-17-14(21-19(23)20-4)15(24-5)13-9-10-26-16(13)18(17)25-6/h9-10,12H,7-8,11H2,1-6H3,(H2,20,21,23) |
Clave InChI |
AREQEABBBHWNKW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



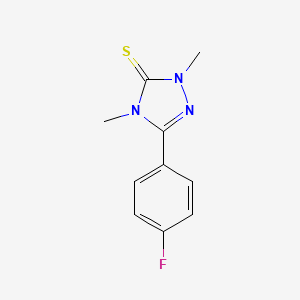
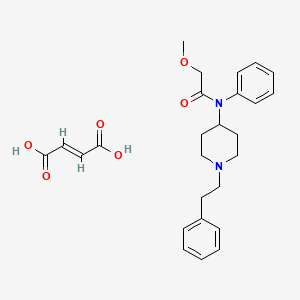
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
